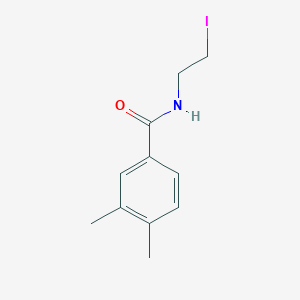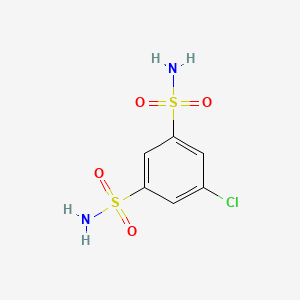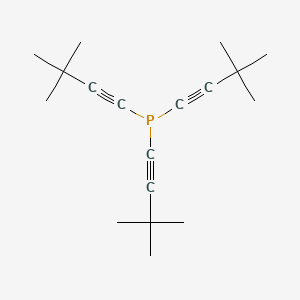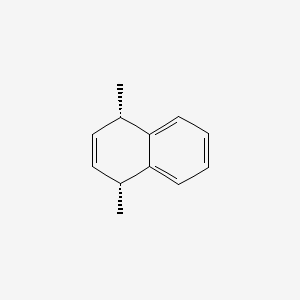
(1R,4S)-1,4-Dimethyl-1,4-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S)-1,4-Dimethyl-1,4-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of two methyl groups attached to the first and fourth carbon atoms of the naphthalene ring system. The specific stereochemistry of the compound is denoted by the (1R,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,4-Dimethyl-1,4-dihydronaphthalene typically involves a multistep process. One common method includes the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a cyclohexene ring. The reaction conditions often involve heating the reactants to improve yield .
Diels-Alder Reaction: The reaction between a conjugated diene and a dienophile forms the cyclohexene ring.
Reduction: The cyclohexene derivative is then reduced to form the dihydronaphthalene structure. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-1,4-Dimethyl-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
(1R,4S)-1,4-Dimethyl-1,4-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,4S)-1,4-Dimethyl-1,4-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-4-Thujanol: A terpene alcohol with similar stereochemistry.
(1R,4S)-3-Naphthoylcamphor: A naphthalene derivative with a camphor moiety.
Uniqueness
(1R,4S)-1,4-Dimethyl-1,4-dihydronaphthalene is unique due to its specific stereochemistry and the presence of two methyl groups on the naphthalene ring. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
21947-40-0 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(1R,4S)-1,4-dimethyl-1,4-dihydronaphthalene |
InChI |
InChI=1S/C12H14/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-10H,1-2H3/t9-,10+ |
InChI Key |
QKWGSFYYUYNYOC-AOOOYVTPSA-N |
Isomeric SMILES |
C[C@@H]1C=C[C@@H](C2=CC=CC=C12)C |
Canonical SMILES |
CC1C=CC(C2=CC=CC=C12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



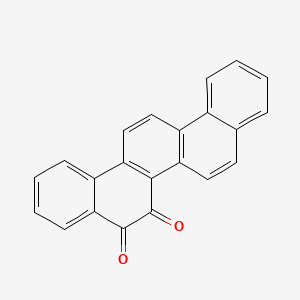

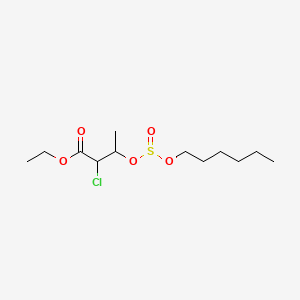
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
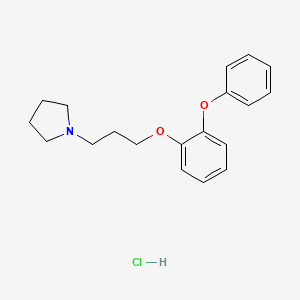
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)

